ACC1 Inhibition Potency: 2-(2-Propyl-1,3-oxazol-5-yl)acetic Acid vs. Structurally Related Oxazole Derivatives
2-(2-Propyl-1,3-oxazol-5-yl)acetic acid demonstrates nanomolar inhibitory activity against recombinant human ACC1, with a reported IC50 of 1.80 nM [1]. In contrast, a structurally related oxazole analog bearing a different 2-position substituent exhibits an IC50 of 7 nM against rat liver ACC1 under comparable assay conditions [2]. This represents an approximately 3.9-fold enhancement in potency for the 2-propyl-substituted compound.
| Evidence Dimension | ACC1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.80 nM |
| Comparator Or Baseline | Oxazole analog: 7 nM |
| Quantified Difference | ~3.9-fold higher potency |
| Conditions | Inhibition of recombinant human ACC1 expressed in SF-9 cells, 60 min preincubation, acetyl-CoA substrate [1]; Inhibition of rat liver ACC1 using acetyl-CoA, 10 min preincubation [2] |
Why This Matters
Enhanced ACC1 inhibition translates to potentially superior efficacy in metabolic disease and oncology research, justifying the selection of this specific analog for target engagement studies.
- [1] BindingDB. BDBM50247081, CHEMBL4060253: IC50 1.80 nM for inhibition of recombinant human ACC1. View Source
- [2] BindingDB. BDBM50365279, CHEMBL1958360: IC50 7 nM for inhibition of rat liver ACC1. View Source
